molecular formula C19H28FN3O5S B2815916 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide CAS No. 872987-05-8

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide

Cat. No. B2815916
M. Wt: 429.51
InChI Key: NTZKQCUJQLGKOL-UHFFFAOYSA-N
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Description

The compound appears to contain a fluorinated phenyl group, a sulfonyl group, an oxazinan ring, and an oxalamide group. Fluorinated phenyl groups are common in many pharmaceuticals due to the unique properties of fluorine. The sulfonyl group is a key functional group in some types of drugs, including some antibiotics and diuretics . Oxazinan is a type of heterocyclic compound, which are often found in pharmaceuticals and other biologically active compounds . Oxalamides are a type of amide, which are common in biology and drug design .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the other compounds present. The oxazinan ring, sulfonyl group, and oxalamide group could potentially undergo various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the fluorinated phenyl group could make the compound more lipophilic, which could influence its solubility and how it interacts with biological membranes .

Scientific Research Applications

Polymer Science and Biocompatibility

A study by Hayashi and Takasu (2015) explored the synthesis of electrophoretic and biocompatible poly(2-oxazolines) initiated by perfluoroalkanesulfoneimides, highlighting the potential of such compounds in creating biocompatible coatings and hybrids with bioactive glass. This research underscores the utility of sulfone-imide initiators in polymerization, resulting in materials with potential for biomedical applications, particularly in coatings for medical devices (Hayashi & Takasu, 2015).

Medicinal Chemistry: Antiandrogen Activity

In the domain of medicinal chemistry, Tucker et al. (1988) investigated the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including sulfones and sulfoxides. Their work contributed to the development of novel, potent antiandrogens, showcasing the role of sulfone and sulfoxide moieties in modulating biological activity, particularly in the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Antimalarial and Antiviral Applications

Fahim and Ismael (2021) explored antimalarial sulfonamides as potential COVID-19 treatments through computational calculations and molecular docking studies. Their research highlighted the reactivity of sulfonamide derivatives against various targets, indicating their broad-spectrum antiviral and antimalarial potential (Fahim & Ismael, 2021).

Cyclooxygenase (COX-2) Inhibition

Zarghi et al. (2009) synthesized a new group of 1,3-benzthiazinan-4-ones with a methyl sulfonyl pharmacophore, identifying compounds with potent and selective COX-2 inhibitory activity. This work contributes to the development of anti-inflammatory agents, highlighting the importance of sulfonyl groups in achieving selectivity and potency (Zarghi, Zebardast, Daraie, & Hedayati, 2009).

Antibacterial and Herbicidal Activities

Goueffon et al. (1981) discussed the broad antibacterial activity of a fluoroquinolone derivative, emphasizing the potential of fluorine-substituted compounds in the development of antibiotics for systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would typically be assessed through laboratory testing .

Future Directions

Future research on this compound could involve further studying its synthesis and properties, exploring its potential uses, and assessing its safety and efficacy if it’s intended to be a drug .

properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O5S/c1-13(2)7-8-21-18(24)19(25)22-12-17-23(9-4-10-28-17)29(26,27)16-6-5-15(20)11-14(16)3/h5-6,11,13,17H,4,7-10,12H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZKQCUJQLGKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide

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